
3-Chloro-1-(4-methoxyphenyl)-4-(3-methyl-1-piperidinyl)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(4-methoxyphenyl)-4-(3-methyl-1-piperidinyl)pyrrole-2,5-dione is a member of maleimides.
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
The compound falls under the category of pyrrolidine derivatives, noted for their wide application in medicinal chemistry due to their capability to efficiently explore the pharmacophore space. The non-planarity of the pyrrolidine ring, a characteristic phenomenon known as "pseudorotation," contributes to the three-dimensional coverage of molecules, playing a crucial role in the stereochemistry and biological activity. Pyrrolidine derivatives, including pyrrolidine-2,5-diones, have been investigated for their biological activities and target selectivity, with studies emphasizing the influence of steric factors and the structure–activity relationship (SAR) of these compounds (Li Petri et al., 2021).
Enhancement of Curcumin Derivatives
Research has shown that the modification of the carbonyl group of curcumin to form derivatives, like pyrrole-2,5-diones, effectively enhances its medicinal and biological properties. These modified compounds exhibit heightened biological activity, underscoring the significance of such structural modifications in drug design and pharmaceutical applications (Omidi & Kakanejadifard, 2020).
Applications in Electronic Devices
Pyrrole-2,5-dione derivatives are integral in the synthesis of π-conjugated donor–acceptor type polymers, widely used in electronic devices due to their distinct optical and electrochemical characteristics. Their structural similarity to diketopyrrolopyrrole (DPP)-based polymers, coupled with the possibility of extended π-conjugation, presents significant potential in electronic device applications, offering a promising avenue for the development of high-performance polymers (Deng et al., 2019).
Advancements in Dye Synthesis
The compound's class, diketopyrrolopyrroles, has been prevalent in various applications ranging from high-quality pigments to fluorescence imaging. These dyes are renowned for their straightforward synthesis, stability, and high fluorescence quantum yield. The relationship between the structure of these dyes and their optical properties has been a subject of extensive research, highlighting the potential for further real-world applications (Grzybowski & Gryko, 2015).
Propriétés
Nom du produit |
3-Chloro-1-(4-methoxyphenyl)-4-(3-methyl-1-piperidinyl)pyrrole-2,5-dione |
|---|---|
Formule moléculaire |
C17H19ClN2O3 |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
3-chloro-1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-4-3-9-19(10-11)15-14(18)16(21)20(17(15)22)12-5-7-13(23-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3 |
Clé InChI |
PXGIAWSSFXNWBW-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
SMILES canonique |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1226063.png)
![2-Cyano-3-(1-{[(furan-2-ylmethyl)-carbamoyl]-methyl}-1H-indol-3-yl)-N-m-tolyl-acrylamide](/img/structure/B1226064.png)
![(E)-N-[N'-(5-Methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-3-thiophen-2-yl-acrylamide](/img/structure/B1226065.png)
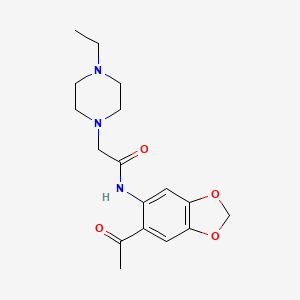
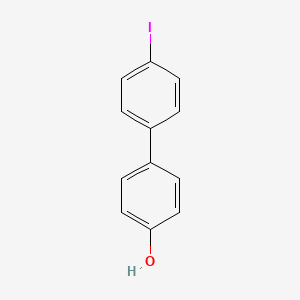
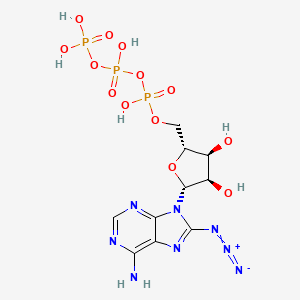
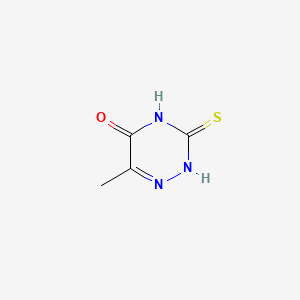
![2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1226072.png)

![(1S,4S,5S,6S,16S)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1226080.png)
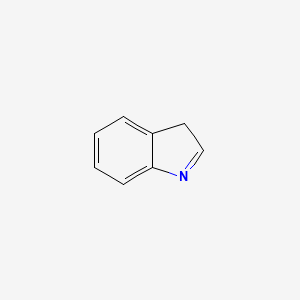
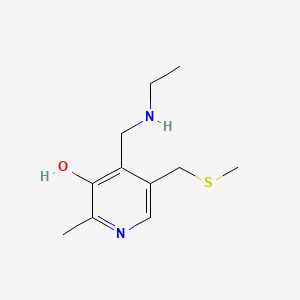
![(2',6-Dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl) acetate](/img/structure/B1226085.png)
![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)